molecular formula C11H19NO3 B12932814 tert-Butyl (R)-3-vinylmorpholine-4-carboxylate

tert-Butyl (R)-3-vinylmorpholine-4-carboxylate

Cat. No.: B12932814
M. Wt: 213.27 g/mol
InChI Key: GBYGIZIERKRSAI-SECBINFHSA-N
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Description

tert-Butyl ®-3-vinylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a vinyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-vinylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of tert-Butyl ®-3-vinylmorpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a sustainable and efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-vinylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl ®-3-vinylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-vinylmorpholine-4-carboxylate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, while the morpholine ring can interact with enzymes and receptors. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-vinylbenzoate: Similar structure but with a benzene ring instead of a morpholine ring.

    tert-Butyl 3-vinylpyridine-4-carboxylate: Contains a pyridine ring instead of a morpholine ring.

    tert-Butyl 2-vinylphenylcarbamate: Features a phenyl ring and a carbamate group.

Uniqueness

tert-Butyl ®-3-vinylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (3R)-3-ethenylmorpholine-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1

InChI Key

GBYGIZIERKRSAI-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1C=C

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C=C

Origin of Product

United States

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